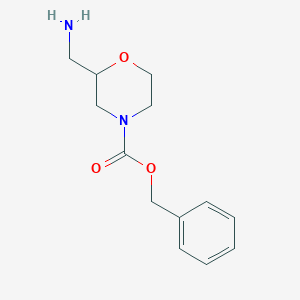
Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Cat. No. B1611359
Key on ui cas rn:
317365-31-4
M. Wt: 250.29 g/mol
InChI Key: JLHGVBVBEFSEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157457B2
Procedure details


To a stirred solution of Intermediate 4 (4.4 g) in 1:1 methanol/water (300 ml) was added potassium carbonate (17.5 g). The mixture was stirred at 22° C. for 36 h before the volatiles were evaporated in vacuo. The residue was dissolved in water and the solution extracted with dichloromethane (×3). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and filtered before evaporation of the solvent in vacuo. The residue was dissolved in methanol and purified by solid phase extraction (Isolute SCX sulphonic acid column), initially washing the cartridge with methanol before eluting with 10% 0.880 ammonia solution in methanol to give the title compound as a colourless oil (2.27 g).
Name
Intermediate 4
Quantity
4.4 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C([NH:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:8]1)=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[NH2:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:8]1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
Intermediate 4
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NCC1CN(CCO1)C(=O)OCC1=CC=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 22° C. for 36 h before the volatiles
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with dichloromethane (×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered before evaporation of the solvent in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by solid phase extraction (Isolute SCX sulphonic acid column)
|
WASH
|
Type
|
WASH
|
|
Details
|
initially washing the cartridge with methanol
|
WASH
|
Type
|
WASH
|
|
Details
|
before eluting with 10% 0.880 ammonia solution in methanol
|
Outcomes


Product
Details
Reaction Time |
36 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
